5-Methyl-2-[(3-methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(ISOPENTYLSULFANYL)-5-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with the molecular formula C16H23N3S2
Preparation Methods
The synthesis of 2-(ISOPENTYLSULFANYL)-5-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE involves multiple steps. One common synthetic route includes the reaction of 4-aminopyrimidine derivatives with isopentylsulfanyl and methyl groups under specific conditions . The reaction typically requires the use of catalysts such as copper sulfate and sodium ascorbate to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or thiols.
Scientific Research Applications
2-(ISOPENTYLSULFANYL)-5-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(ISOPENTYLSULFANYL)-5-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as protein kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation . By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-(ISOPENTYLSULFANYL)-5-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE include:
- 2-(ISOPENTYLSULFANYL)-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This compound has a similar structure but with a different substituent at the 3-position .
- N-(4-PHENOXY PHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE : This derivative has shown potent activity against Mycobacterium tuberculosis .
- 8,9,10,11-TETRAHYDRO 1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO-[1,5-C]PYRIMIDINE-5(6H)-THIONES : These compounds possess similar biological activities and are used in various medicinal applications .
The uniqueness of 2-(ISOPENTYLSULFANYL)-5-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23N3S2 |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
5-methyl-2-(3-methylbutylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H23N3S2/c1-9(2)7-8-20-16-18-14(17)13-12-10(3)5-4-6-11(12)21-15(13)19-16/h9-10H,4-8H2,1-3H3,(H2,17,18,19) |
InChI Key |
NHWHBTFLZKQWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(N=C(N=C3S2)SCCC(C)C)N |
Origin of Product |
United States |
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